Navigating the Structural and Physicochemical Landscape of 2-Cyclohexyl-6-methylpiperidine: An In-Depth Technical Guide
Navigating the Structural and Physicochemical Landscape of 2-Cyclohexyl-6-methylpiperidine: An In-Depth Technical Guide
Executive Summary
2-Cyclohexyl-6-methylpiperidine is a highly lipophilic, sterically hindered alicyclic amine that serves as a critical building block in advanced medicinal chemistry and materials science. By combining a flexible piperidine core with bulky aliphatic substituents, this compound offers unique conformational dynamics that can dramatically influence the pharmacokinetic profiles of derivative drugs, such as complex carbamates[1][2]. This whitepaper provides a comprehensive analysis of its stereochemical behavior, physicochemical properties, and the mechanistic causality behind its synthesis and isolation.
Chemical Structure and Stereochemical Dynamics
The core scaffold of 2-cyclohexyl-6-methylpiperidine is a 2,6-disubstituted piperidine ring. The spatial arrangement of the cyclohexyl group at C2 and the methyl group at C6 dictates the molecule's thermodynamic stability and reactivity.
Experimental and computational studies on piperidinium cations unequivocally demonstrate that the chair conformation is the most stable form, minimizing both angle and torsional strain[3]. However, the presence of two substituents introduces complex diastereomeric considerations:
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cis-Isomer ((2R,6S) or (2S,6R)): In the cis configuration, the piperidine ring can adopt a chair conformation where both the bulky cyclohexyl group and the methyl group occupy equatorial positions . This diequatorial arrangement minimizes 1,3-diaxial interactions with the ring protons, making the cis-isomer thermodynamically highly stable.
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trans-Isomer ((2R,6R) or (2S,6S)): In the trans configuration, one substituent is forced into an axial position . Because the cyclohexyl group has a significantly larger A-value (conformational free energy) than the methyl group, the ring will preferentially flip to place the methyl group in the axial position and the cyclohexyl group in the equatorial position. Despite this adaptation, the trans-isomer suffers from significant 1,3-diaxial steric strain, making it higher in energy than its cis counterpart[4].
Conformational stability logic for the cis and trans isomers of 2,6-disubstituted piperidines.
Physicochemical Profiling
Understanding the physical properties of 2-cyclohexyl-6-methylpiperidine is essential for downstream processing. The free base is highly lipophilic and susceptible to atmospheric oxidation. Consequently, it is almost exclusively handled and stored as a hydrochloride salt[3][5]. Protonation to the piperidinium cation neutralizes the reactive lone pair on the nitrogen, vastly improving shelf-life, handling characteristics, and aqueous solubility.
Table 1: Physicochemical Properties
| Property | Free Base | Hydrochloride Salt |
| CAS Registry Number | 1696788-91-6[6] | 2305255-50-7[5][7] |
| Molecular Formula | C₁₂H₂₃N[6] | C₁₂H₂₄ClN[5][8] |
| Molecular Weight | 181.32 g/mol [6] | 217.78 g/mol [5][8] |
| Physical State (RT) | Viscous Oil / Low-Melting Solid | White Crystalline Solid[3][4] |
| Estimated pKa | 10.5 – 11.0 | N/A (Protonated) |
| Estimated LogP | 3.5 – 4.5 | < 1.0 (Highly polar ion pair) |
Synthetic Methodologies and Mechanistic Causality
The synthesis of highly substituted piperidines requires precise control over stereocenters. Two primary methodologies are employed in the field, each driven by distinct mechanistic logic.
Route A: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
Direct catalytic hydrogenation of simple pyridines is notoriously difficult. The basic nitrogen atom coordinates strongly to transition metal catalysts (like Iridium or Rhodium), effectively poisoning the catalyst and halting the reaction[9].
The Mechanistic Solution: To circumvent this, the pyridine precursor is first converted into a pyridinium salt (e.g., via protonation with HBr or alkylation). This transformation serves a dual purpose:
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It engages the nitrogen's lone pair, completely eliminating its ability to coordinate to and poison the metal catalyst[9][10].
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The resulting positive charge draws electron density away from the aromatic ring, increasing its electrophilicity and making it highly susceptible to hydride attack from the Iridium complex[9]. Using chiral P,N-ligands with [Ir(cod)Cl]2, this route yields the cis-piperidine with exceptional enantioselectivity and diastereoselectivity[9][11].
Route B: Heterogeneous Hydrogenation of 2-Methyl-6-phenylpiperidine
When stereochemical demands are less rigid, or when starting from readily available Grignard adducts, the reduction of an existing 2-methyl-6-phenylpiperidine intermediate is highly effective. Platinum on Carbon (Pt/C) is utilized under hydrogen pressure to selectively reduce the aromatic phenyl ring to a fully saturated cyclohexyl ring without inducing hydrogenolysis (cleavage) of the sensitive C-N bonds[4][12].
Workflow for the synthesis and isolation of 2-cyclohexyl-6-methylpiperidine hydrochloride.
Experimental Protocols: Synthesis and Self-Validation
The following protocol details the synthesis of 2-cyclohexyl-6-methylpiperidine hydrochloride via the reduction of 2-methyl-6-phenylpiperidine (Route B). This workflow is designed as a self-validating system to ensure maximum trustworthiness and yield.
Step 1: Catalytic Hydrogenation of the Aromatic Ring
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Preparation: In a high-pressure hydrogenation reactor, dissolve 1.0 equivalent of 2-methyl-6-phenylpiperidine in absolute ethanol (0.1 M concentration).
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Catalyst Addition: Add 10 mol% of 5% Pt/C catalyst. Causality: Pt/C is specifically chosen over Pd/C because Platinum is highly active for the hydrogenation of aromatic rings at ambient temperatures while minimizing the risk of C-N bond cleavage (debenzylation-like side reactions)[12].
-
Reaction: Purge the vessel with inert nitrogen gas three times, then pressurize with H₂ gas to 50 psi. Stir vigorously at room temperature.
-
Self-Validation Checkpoint: Monitor the reaction via the pressure gauge. The reaction is complete when exactly 3 molar equivalents of H₂ have been consumed (corresponding to the three double bonds of the phenyl ring). If uptake ceases prematurely, catalyst poisoning has occurred, and the mixture must be filtered and re-subjected to fresh catalyst.
Step 2: Workup and Hydrochloride Salt Formation
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Filtration: Vent the H₂ gas and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with excess ethanol.
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Concentration: Evaporate the filtrate under reduced pressure to yield the crude 2-cyclohexyl-6-methylpiperidine free base as a viscous oil.
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Salt Precipitation: Dissolve the crude oil in anhydrous diethyl ether. Slowly add 1.2 equivalents of ethereal HCl (e.g., 2.0 M HCl in diethyl ether) dropwise while stirring in an ice bath. Causality: The highly polar piperidinium hydrochloride salt is insoluble in non-polar ether. Its immediate precipitation drives the acid-base equilibrium to completion and leaves non-basic organic impurities dissolved in the mother liquor[3][12].
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Final Validation: Filter the resulting white crystalline solid using a Büchner funnel, wash with cold ether, and dry in a vacuum desiccator over P₂O₅[3]. Validate purity via ¹H-NMR spectroscopy; the complete disappearance of aromatic multiplet signals at δ 7.20–7.42 ppm confirms total conversion[4].
References
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[1] Evitachem Product Catalog - tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate and related building blocks. URL:
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[5] Sapphire Bioscience - 2-Cyclohexyl-6-methylpiperidine hydrochlorides. URL:
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[6] ChemScene - 1696788-91-6 | 2-Cyclohexyl-6-methylpiperidine. URL:
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[4] The Journal of Organic Chemistry (ACS Publications) - Efficient Routes to Chiral 2-Substituted and 2,6-Disubstituted Piperidines. URL:
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[12] The Journal of Organic Chemistry (ACS Publications) - Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. URL:
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[11] Chemistry Letters (OUP) - Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. URL:
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[9] Angewandte Chemie (via DICP) - Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. URL:
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[10] Semantic Scholar - Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. URL:
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[3] Benchchem - Piperidinium Compounds: Core Structural Features and Synthesis. URL:
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